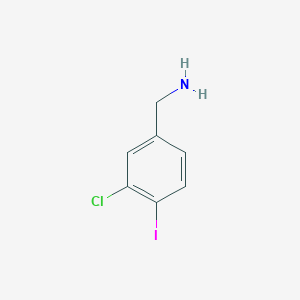

(3-Chloro-4-iodophenyl)methanamine

Description

(3-Chloro-4-iodophenyl)methanamine is an aromatic primary amine with a benzylamine backbone substituted with chlorine (Cl) at the 3-position and iodine (I) at the 4-position of the phenyl ring. Its hydrochloride salt form, (3-Chloro-4-iodophenyl)methanamine hydrochloride (CAS: 149936-79-8), is commonly utilized in synthetic chemistry due to enhanced stability and solubility. Key properties include:

- Molecular Formula: C₇H₈Cl₂IN

- Molecular Weight: 303.96 g/mol

- Appearance: White to off-white powder

- Storage: Room temperature (RT) .

The compound serves as a critical building block in pharmaceutical and agrochemical research, particularly in the synthesis of halogenated analogs for drug discovery .

Properties

IUPAC Name |

(3-chloro-4-iodophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRYQONEGXBAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-iodophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the sequential halogenation of phenylmethanamine using chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production of (3-Chloro-4-iodophenyl)methanamine may involve large-scale halogenation reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-iodophenyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

Substitution Reactions: Formation of substituted phenylmethanamines.

Oxidation Reactions: Formation of phenylmethanone derivatives.

Reduction Reactions: Formation of dehalogenated phenylmethanamines.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that (3-Chloro-4-iodophenyl)methanamine derivatives exhibit promising anticancer activity. These compounds can inhibit specific enzymes involved in cancer progression, such as lysyl oxidase-like 2 (LOXL2), which plays a crucial role in extracellular matrix remodeling associated with metastasis. In vitro studies have shown that these compounds can significantly reduce the viability of cancer cell lines, suggesting their potential as therapeutic agents against various cancers.

Case Study: Cervical Cancer Model

In a notable study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to (3-Chloro-4-iodophenyl)methanamine resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, demonstrating its efficacy in vivo.

Herbicide Development

(3-Chloro-4-iodophenyl)methanamine has been explored for its herbicidal properties. Research indicates that this compound can effectively target and eliminate specific weed species while being less harmful to cultivated plants.

Experimental Findings

In greenhouse experiments, (3-Chloro-4-iodophenyl)methanamine was tested alongside other herbicidal agents. Results demonstrated that applying a concentration of 0.3 kg/ha led to complete destruction of weeds at the cotyledonous stage of growth. This highlights its potential use as an effective herbicide in agricultural practices.

Materials Science

The unique structural characteristics of (3-Chloro-4-iodophenyl)methanamine allow it to be utilized in the synthesis of novel materials with advanced properties. Its halogenated structure can enhance the thermal stability and mechanical properties of polymer composites.

Synthesis of Functional Polymers

Research has focused on incorporating (3-Chloro-4-iodophenyl)methanamine into polymer matrices to develop materials with improved flame retardancy and mechanical strength. Studies have shown that these modified polymers exhibit enhanced performance characteristics compared to their unmodified counterparts.

Data Summary

Mechanism of Action

The mechanism of action of (3-Chloro-4-iodophenyl)methanamine involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (3-Chloro-4-iodophenyl)methanamine with five structurally related methanamine derivatives:

| Compound Name (CAS) | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (3-Chloro-4-iodophenyl)methanamine HCl (149936-79-8) | Cl (3), I (4) | C₇H₈Cl₂IN | 303.96 | High halogen content; hydrochloride salt |

| (3-Chloro-4-methoxyphenyl)methanamine (115514-77-7) | Cl (3), OCH₃ (4) | C₈H₁₀ClNO | 171.6 (calculated) | Methoxy group enhances electron density |

| (1-(3-Chlorophenyl)cyclopropyl)methanamine (115816-31-4) | Cl (3), cyclopropyl ring | C₁₀H₁₂ClN | 181.66 | Cyclopropyl group adds steric hindrance |

| 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (N/A) | Cl (3), OCF₃ (4) | C₈H₇ClF₃NO | 249.6 (calculated) | Trifluoromethoxy improves lipophilicity |

| (2-(4-Chlorophenyl)oxazol-4-yl)methanamine (81935-22-0) | 4-Cl-phenyl, oxazole heterocycle | C₁₀H₉ClN₂O | 208.65 (calculated) | Oxazole ring enables hydrogen bonding |

| (4-Iodo-3-methylphenyl)methanamine HCl (1803588-29-5) | I (4), CH₃ (3) | C₈H₁₁ClIN | 283.54 | Methyl group reduces steric bulk |

Key Observations :

- Electronic Effects : Methoxy (OCH₃) and trifluoromethoxy (OCF₃) substituents alter electron density, influencing reactivity and interaction with enzymes or receptors .

- Structural Complexity: Heterocycles (e.g., oxazole) and non-aromatic rings (e.g., cyclopropyl) modify steric and electronic profiles, impacting solubility and metabolic stability .

Biological Activity

(3-Chloro-4-iodophenyl)methanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (3-Chloro-4-iodophenyl)methanamine features both chlorine and iodine substituents on the phenyl ring, which enhance its reactivity and biological interactions. The presence of these halogens can facilitate halogen bonding, while the amine group allows for hydrogen bonding with various biomolecules, potentially modulating the activity of enzymes and receptors.

The mechanism of action for (3-Chloro-4-iodophenyl)methanamine primarily involves:

- Halogen Bonding : The chlorine and iodine atoms can interact with electron-rich sites on target molecules.

- Hydrogen Bonding : The amine group forms hydrogen bonds, influencing the conformation and activity of biomolecules.

These interactions may lead to various biological effects, including modulation of enzymatic activity and receptor signaling pathways.

Anticancer Properties

Research indicates that (3-Chloro-4-iodophenyl)methanamine has potential anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

- HeLa Cells : Human cervical adenocarcinoma cells showed reduced proliferation rates when treated with this compound.

- A549 Cells : Human lung carcinoma cells also exhibited sensitivity to the compound, suggesting its role in cancer therapy .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against resistant bacterial strains. Notably, it showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a serious concern in clinical settings. The mechanism involves inhibition of bacterial topoisomerases, crucial enzymes for DNA replication .

Case Studies

- Antitumor Activity : A study evaluated the antiproliferative effects of (3-Chloro-4-iodophenyl)methanamine on various tumor cell lines. Results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy : Another investigation focused on its antibacterial effects against MRSA. The compound demonstrated an IC50 value that indicates a strong inhibitory effect on bacterial growth compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Table 1: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.